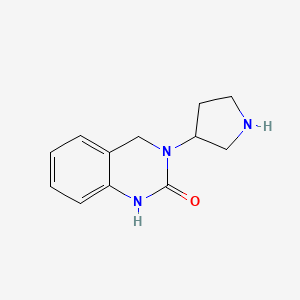
Hydantoin, 1,3-bis(methoxymethyl)-5,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin is a chemical compound that belongs to the class of hydantoins Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin typically involves the reaction of diphenylhydantoin with formaldehyde and methanol. The reaction is carried out under acidic conditions, usually using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
[ \text{Diphenylhydantoin} + 2 \text{CH}_2\text{O} + 2 \text{CH}_3\text{OH} \rightarrow \text{1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin} + 2 \text{H}_2\text{O} ]
The reaction is typically conducted at a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can be compared with other similar compounds, such as:
Diphenylhydantoin: The parent compound, which lacks the methoxymethyl groups.
1,3-Bis(methoxymethyl)urea: A similar compound with urea instead of hydantoin.
1,3-Bis(dimethylaminomethyl)thiourea: A thiourea derivative with similar functional groups.
Uniqueness
The uniqueness of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
55251-07-5 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,3-bis(methoxymethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c1-24-13-20-17(22)19(15-9-5-3-6-10-15,16-11-7-4-8-12-16)21(14-25-2)18(20)23/h3-12H,13-14H2,1-2H3 |
InChI Key |
JYBQVRLPBXPNCF-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=O)C(N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)

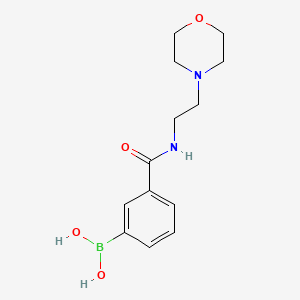
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)

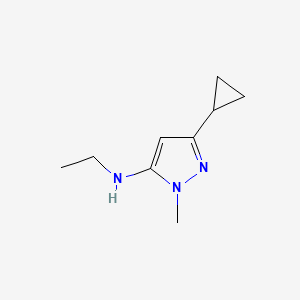
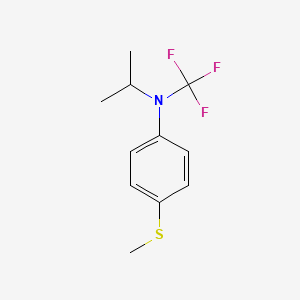
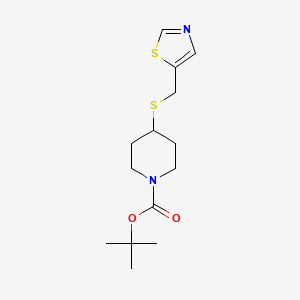
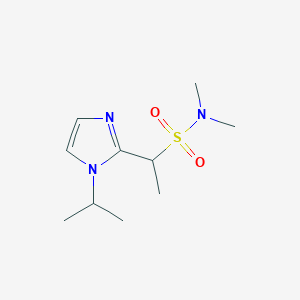
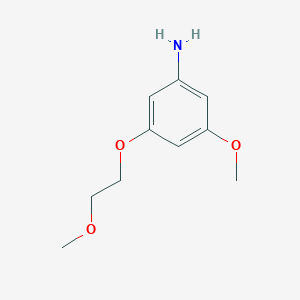

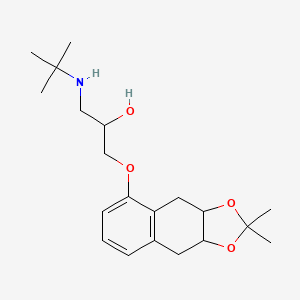
![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)
